6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
This compound belongs to the triazolopyrazine-carboxamide class, characterized by a fused bicyclic core ([1,2,3]triazolo[1,5-a]pyrazine) substituted with a methyl group at position 6, a ketone at position 4, and a carboxamide moiety at position 2. The N-substituent on the carboxamide is a pyridin-4-ylmethyl group, introducing aromatic and hydrogen-bonding capabilities.
Key structural features influencing its properties include:
- Pyridin-4-ylmethyl substituent: Enhances solubility and may participate in target binding via the pyridine nitrogen.
- Methyl and oxo groups: Influence electronic properties and metabolic stability.
Properties
IUPAC Name |
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-8-7-19-11(13(21)16-8)10(17-18-19)12(20)15-6-9-2-4-14-5-3-9/h2-5,7H,6H2,1H3,(H,15,20)(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFKZCXHINVZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyridine derivative, followed by the formation of the triazolopyrazine ring through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds .
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide exhibit promising antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly as a selective inhibitor of enzymes involved in cancer progression. Notably, it has been shown to inhibit EZH2 (Enhancer of Zeste Homolog 2), a key regulator in various cancers. The inhibition of EZH2 leads to reactivation of tumor suppressor genes and subsequent reduction in tumor cell proliferation .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory potential of this compound by evaluating its effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Inhibiting these enzymes can reduce the production of pro-inflammatory mediators, making this compound a candidate for developing new anti-inflammatory therapies .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:
- Cyclization Reactions : Involves the formation of the triazolopyrazine ring through cyclization reactions using hydrazine derivatives.
- Substitution Reactions : Nucleophilic substitution can occur at the pyridine ring using alkyl halides.
- Oxidation and Reduction : The compound can undergo oxidation using agents like hydrogen peroxide or reduction with sodium borohydride .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of derivatives showed that compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated a correlation between structural modifications and enhanced antimicrobial efficacy .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that the compound effectively inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Triazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrazine
The target compound’s triazolopyrazine core differs from triazolopyrimidine derivatives (e.g., compounds 5j–5n in ) by having a pyrazine ring (two nitrogen atoms at positions 1 and 4) instead of pyrimidine (nitrogens at positions 1 and 3). For example:
- Compound 5j ([1,2,4]triazolo[1,5-a]pyrimidine): Exhibits a melting point of 319.9–320.8°C and moderate yield (43%), suggesting higher crystallinity but synthetic challenges compared to triazolopyrazines .
- Target compound : Pyrazine’s electron-deficient nature may enhance interactions with hydrophobic enzyme pockets.
Benzoxazinone Hybrids
Compounds like 28 and 29a–b () replace the triazolopyrazine core with benzo[b][1,4]oxazin-3-one, leading to distinct pharmacokinetic profiles. For instance, 28 shows a molecular weight of 410.18 g/mol and a lower synthetic yield (10%), indicating greater complexity in assembly compared to the target compound .
Substituent Effects on Physicochemical Properties
Carboxamide Substitutions
*Estimated based on ’s analog (313.31 g/mol for N-(2-methoxybenzyl) derivative).
- Aryl vs. Heteroaryl Substituents : The pyridin-4-ylmethyl group in the target compound may improve water solubility compared to nitro- or bromo-substituted aryl groups in 5j–k .
- Hydrogen-Bonding Capacity: The 3-hydroxy group in 5l enhances H-bond donor capacity (2 H-bond donors vs.
Kinase Inhibitors
- Volitinib (): A triazolopyrazine c-Met inhibitor with a pyridin-6-yl substituent. Its IC₅₀ values in the nanomolar range highlight the importance of the triazolopyrazine scaffold in kinase inhibition .
- Target compound : The pyridin-4-ylmethyl group may position it for similar interactions, though specific activity data are lacking.
Biological Activity
The compound 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a novel triazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 258.28 g/mol. The structure features a triazole ring, which is known for its stability and biological activity.
The triazole moiety in the compound enhances its ability to act as a bioisostere for amides, facilitating hydrogen bonding interactions crucial for biological activity. Studies have shown that the nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the CH bond can serve as a hydrogen bond donor, mimicking the behavior of amide groups in biological systems .
Antimicrobial Activity
Recent research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that This compound possesses notable activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays against several cancer cell lines (including HeLa and L1210) revealed an IC50 value of approximately 9.6 μM, indicating potent antiproliferative activity. The presence of the triazole ring significantly improves its efficacy compared to traditional amide-containing compounds .
Study 1: Antitubercular Activity
A study focused on the synthesis of triazole derivatives reported that compounds similar to This compound exhibited significant anti-tubercular activity against Mycobacterium tuberculosis. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 1.35 | High |
| Compound B | 2.18 | Moderate |
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment conducted on HEK-293 cells, the compound demonstrated low toxicity levels. This finding is critical for its potential therapeutic use, suggesting that it may have a favorable safety profile compared to other anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
